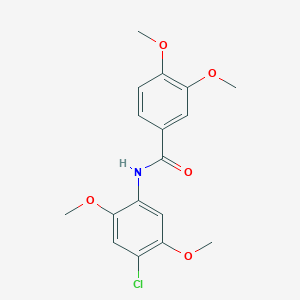

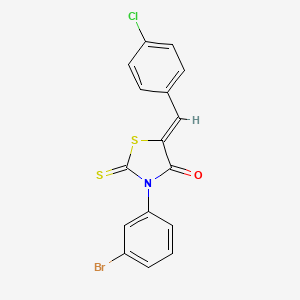

![molecular formula C16H17ClN4 B6039510 2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039510.png)

2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of “2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine” can be deduced from its name. It contains a pyrazolopyrimidine core, which is substituted at various positions by a 4-chlorophenyl group and four methyl groups .Scientific Research Applications

Anticancer Applications

The pyridopyrimidine scaffold has been explored for its potential in cancer therapy. Notably, palbociclib , a breast cancer drug developed by Pfizer, contains a pyridopyrimidine moiety. Research suggests that this compound inhibits cyclin-dependent kinases (CDKs) and has demonstrated efficacy in treating hormone receptor-positive metastatic breast cancer .

Antibacterial and Antibiofilm Properties

Pyrazolo[1,5-a]pyrimidine derivatives have exhibited antibacterial and antibiofilm activities. Researchers synthesized 16 such derivatives and evaluated their preliminary effects against bacterial biofilms . These compounds could hold promise in combating bacterial infections.

Anti-Inflammatory Potential

Certain pyrazolo[1,5-a]pyrimidin-7-ones have been investigated for their anti-inflammatory properties. For instance, 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028) is a weak PGE2 inhibitor . Further studies may reveal additional anti-inflammatory applications.

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for antileishmanial and antimalarial effects. These compounds showed good yields and could be relevant in the fight against parasitic diseases .

Other Potential Applications

Beyond the mentioned fields, pyridopyrimidines continue to be explored for enzyme inhibition, antifungal activity, antidiabetic effects, and more . Dilmapimod, another pyridopyrimidine, has shown potential activity against rheumatoid arthritis .

Mechanism of Action

Target of Action

Similar compounds such as pyrrolo[2,3-d]pyrimidine derivatives have been studied for their antitubercular properties . They have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Mode of Action

For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against the GFP reporter strain of Mycobacterium tuberculosis .

Biochemical Pathways

For example, pyrrolo[2,3-d]pyrimidine derivatives have been used in the treatment of tuberculosis, an infectious disease caused by Mycobacterium tuberculosis .

Pharmacokinetics

For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown a ClogP value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .

Result of Action

For example, certain pyrrolo[2,3-d]pyrimidine derivatives have displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM .

properties

IUPAC Name |

2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4/c1-10-9-14(20(3)4)21-16(18-10)11(2)15(19-21)12-5-7-13(17)8-6-12/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIKSYKTPVDOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-(3-{1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6039433.png)

![dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate](/img/structure/B6039441.png)

![N-(1,1-dimethyl-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6039443.png)

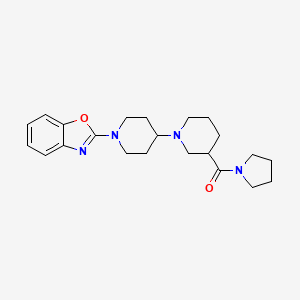

![6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6039457.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6039463.png)

![N-[1-(hydroxymethyl)-2-methylpropyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B6039479.png)

![7-[2-(1-cyclohexen-1-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039482.png)

![3-{1-[2-(trifluoromethyl)benzyl]-2-piperidinyl}pyridine](/img/structure/B6039495.png)

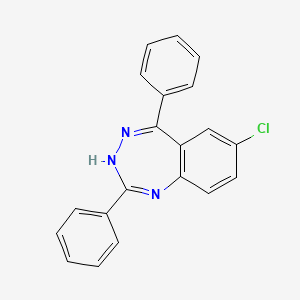

![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)